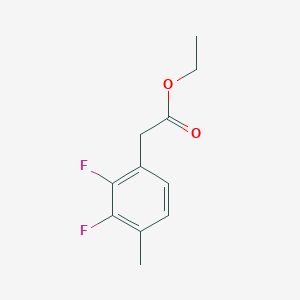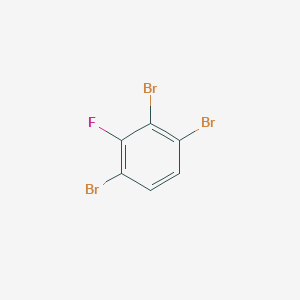
6-Hydroxypyrazin-2-ylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxypyrazin-2-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both hydroxyl and boronic ester functional groups makes it a versatile intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyrazin-2-ylboronic acid pinacol ester typically involves the borylation of 6-hydroxypyrazine. One common method is the reaction of 6-hydroxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield, ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxypyrazin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrazinones, while reduction of the boronic ester can produce boranes .
Applications De Recherche Scientifique
6-Hydroxypyrazin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 6-Hydroxypyrazin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
- Arylboronic acid pinacol esters
Uniqueness
6-Hydroxypyrazin-2-ylboronic acid pinacol ester is unique due to the presence of both hydroxyl and boronic ester functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable tool in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C10H15BN2O3 |
|---|---|
Poids moléculaire |
222.05 g/mol |
Nom IUPAC |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-6-8(14)13-7/h5-6H,1-4H3,(H,13,14) |
Clé InChI |
XQAUPLVEFSVUCY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)


![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)


![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)


![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)



